Decanedioic Acid-d4: A Technical Guide for Researchers
Decanedioic Acid-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanedioic acid-d4, also known as sebacic acid-d4, is the deuterium-labeled form of decanedioic acid, a naturally occurring dicarboxylic acid. In the realm of advanced scientific research, particularly in pharmacokinetics, metabolomics, and drug development, stable isotope-labeled compounds like Decanedioic acid-d4 are indispensable tools. This technical guide provides a comprehensive overview of Decanedioic acid-d4, its applications, and the methodologies for its use.
Decanedioic acid is a straight-chain dicarboxylic acid that plays a role in various biological processes and is associated with certain metabolic disorders, such as carnitine-acylcarnitine translocase deficiency and medium-chain acyl-CoA dehydrogenase deficiency.[1] Its deuterated analog, Decanedioic acid-d4, serves as an ideal internal standard for quantitative analysis in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of quantification.[1]
Chemical Properties and Data
A summary of the key chemical properties of the non-deuterated form, decanedioic acid, is presented below. The addition of four deuterium atoms increases the molecular weight of Decanedioic acid-d4 accordingly.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄D₄O₄ | N/A |
| Molecular Weight | 206.29 g/mol | N/A |
| CAS Number | 339080-77-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (for non-deuterated) | >98% to 99.96% | |
| Melting Point (for non-deuterated) | 131-134.5 °C | |
| Boiling Point (for non-deuterated) | 294.4 °C at 100 mmHg | |
| Solubility (for non-deuterated) | Sparingly soluble in water, soluble in ethanol |
Synthesis of Decanedioic Acid-d4
A generalized workflow for the synthesis is depicted below.
Caption: Generalized workflow for the synthesis of Decanedioic acid-d4.
Experimental Protocols
Decanedioic acid-d4 is primarily used as an internal standard in quantitative analytical methods. Below are detailed, generalized methodologies for its application in GC-MS and LC-MS/MS.
Quantitative Analysis by GC-MS
This protocol describes the general steps for the quantification of decanedioic acid in a biological matrix using Decanedioic acid-d4 as an internal standard.
1. Sample Preparation and Extraction:
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To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of Decanedioic acid-d4 solution of known concentration.
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Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl-tert-butyl ether).
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Evaporate the organic extract to dryness under a stream of nitrogen.
2. Derivatization:
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Reconstitute the dried extract in a derivatization reagent. A common method for dicarboxylic acids is esterification to form, for example, dibutyl esters by reacting with butanolic HCl.
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Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
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Evaporate the derivatization reagent and reconstitute the sample in a solvent suitable for GC-MS analysis (e.g., hexane).
3. GC-MS Analysis:
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Inject an aliquot of the derivatized sample into the GC-MS system.
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Use a suitable capillary column (e.g., DB-5MS) for chromatographic separation.
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The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for the analyte and the deuterated internal standard.
4. Quantification:
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Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of decanedioic acid and a fixed concentration of Decanedioic acid-d4.
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Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
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Determine the concentration of decanedioic acid in the biological samples by interpolating their peak area ratios on the calibration curve.
Caption: Workflow for GC-MS quantification using Decanedioic acid-d4.
Quantitative Analysis by LC-MS/MS
This protocol outlines the general procedure for quantifying decanedioic acid using Decanedioic acid-d4 as an internal standard with LC-MS/MS.
1. Sample Preparation and Extraction:
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Spike a known volume of the biological sample (e.g., plasma or urine) with a known amount of Decanedioic acid-d4.
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Precipitate proteins using a suitable solvent like acetonitrile.
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Centrifuge the sample and collect the supernatant.
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The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
2. LC-MS/MS Analysis:
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Inject the prepared sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
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Use a gradient elution with a mobile phase typically consisting of an aqueous component with an additive (e.g., formic acid) and an organic component (e.g., acetonitrile).
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The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both decanedioic acid and Decanedioic acid-d4.
3. Quantification:
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Prepare a calibration curve by analyzing standards with known concentrations of decanedioic acid and a constant concentration of Decanedioic acid-d4.
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Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
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Calculate the concentration of decanedioic acid in the samples from the calibration curve.
Caption: Workflow for LC-MS/MS quantification using Decanedioic acid-d4.
Biological Role and Signaling Pathways
Decanedioic acid (sebacic acid) is not only an industrial chemical but also a human and plant metabolite. It is involved in fatty acid metabolism and has been shown to interact with important cellular signaling pathways.
Peroxisomal β-Oxidation of Dicarboxylic Acids
Long-chain dicarboxylic acids, such as decanedioic acid, are primarily metabolized in peroxisomes through the β-oxidation pathway. This process shortens the carbon chain of the dicarboxylic acid, producing acetyl-CoA and shorter-chain dicarboxylic acids.
Caption: Simplified pathway of peroxisomal β-oxidation of decanedioic acid.
Interaction with PPARγ Signaling
Recent studies have indicated that medium-chain fatty acids can act as signaling molecules. Decanoic acid (a 10-carbon monocarboxylic acid) has been shown to be a direct ligand and modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Given its structural similarity, decanedioic acid may also interact with PPAR signaling pathways. Furthermore, sebacic acid has been shown to affect the expression of genes regulated by PPARγ.
Caption: Postulated interaction of decanedioic acid with the PPARγ signaling pathway.
Conclusion
Decanedioic acid-d4 is a valuable tool for researchers in various scientific disciplines. Its primary utility as an internal standard in mass spectrometry-based quantitative analysis allows for highly accurate and precise measurements of decanedioic acid in biological systems. Understanding the appropriate experimental protocols for its use, as well as the biological context of its non-deuterated counterpart, is essential for its effective application in research and development. This guide provides a foundational understanding to facilitate the integration of Decanedioic acid-d4 into advanced analytical and biological studies.
